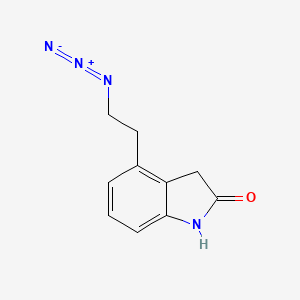
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of multiple stereocenters in the molecule leads to the formation of these diastereomers.
Vorbereitungsmethoden
The synthesis of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure followed by the introduction of various functional groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in the treatment of HIV.
Industry: Used in the development of new pharmaceuticals and as a starting material for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) involves the inhibition of viral RNA-directed DNA polymerase, also known as reverse transcriptase. This enzyme is essential for the replication of HIV. By inhibiting this enzyme, the compound prevents the virus from replicating and spreading. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved include the inhibition of viral DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) can be compared with other non-nucleoside reverse transcriptase inhibitors, such as:
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Delavirdine: Similar to Efavirenz, it inhibits the reverse transcriptase enzyme but has a different chemical structure.
Etravirine: A newer non-nucleoside reverse transcriptase inhibitor with a broader spectrum of activity against HIV.
The uniqueness of Efavirenz 2-Desoxo-2-methyl(Mixture of Diastereomers) lies in its specific stereochemistry and its effectiveness in inhibiting the reverse transcriptase enzyme. The mixture of diastereomers may also contribute to its unique pharmacokinetic and pharmacodynamic properties.
Eigenschaften
CAS-Nummer |
1258498-53-1 |
|---|---|
Molekularformel |
C15H13ClF3NO |
Molekulargewicht |
315.72 |
IUPAC-Name |
6-chloro-4-(2-cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C15H13ClF3NO/c1-9-20-13-5-4-11(16)8-12(13)14(21-9,15(17,18)19)7-6-10-2-3-10/h4-5,8-10,20H,2-3H2,1H3 |
InChI-Schlüssel |
IMPMOBJZWFZYGR-UHFFFAOYSA-N |
SMILES |
CC1NC2=C(C=C(C=C2)Cl)C(O1)(C#CC3CC3)C(F)(F)F |
Synonyme |
6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-2-methyl-4-(trifluoromethyl)-2H-3,1-benzoxazine; 6-Chloro-4-(cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)








